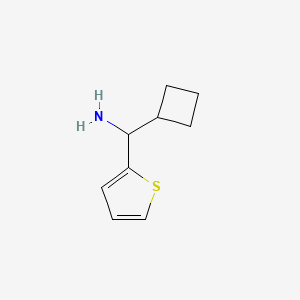![molecular formula C17H11ClN4O B12960903 8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)
8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: alprazolam , belongs to the class of triazolobenzodiazepines. It exhibits potent sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Alprazolam is commonly prescribed for conditions such as insomnia, anxiety, tension, fear, and epileptic seizures .
Méthodes De Préparation
Synthetic Routes:: The synthesis of alprazolam involves several steps. One common synthetic route includes the condensation of 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with ethyl formate, followed by cyclization to form the pyrazinone ring. The detailed reaction conditions and intermediates can be found in the literature .
Industrial Production:: Alprazolam is industrially produced through efficient synthetic processes, ensuring high purity and yield. specific industrial methods are proprietary and may not be widely disclosed.
Analyse Des Réactions Chimiques
Reactions:: Alprazolam can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Alprazolam can be oxidized to form its corresponding 4-hydroxy derivative.
Reduction: Reduction of the 4-hydroxy group yields the active compound.
Substitution: Alprazolam can undergo nucleophilic substitution reactions at the chlorine atom.
Major Products:: The major products formed during these reactions include the active alprazolam molecule and its derivatives.
Applications De Recherche Scientifique
Alprazolam finds applications in various fields:
Clinical Medicine: It is widely used to manage anxiety disorders, panic attacks, and insomnia.
Neuroscience Research: Alprazolam helps study GABAergic neurotransmission and receptor modulation.
Pharmacology: Researchers investigate its pharmacokinetics, metabolism, and drug interactions.
Industry: Alprazolam is a key component in the pharmaceutical industry.
Mécanisme D'action
Alprazolam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability. The compound’s anxiolytic and sedative effects stem from this mechanism.
Comparaison Avec Des Composés Similaires
Alprazolam shares similarities with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. its unique structure and pharmacological profile set it apart.
Propriétés
Formule moléculaire |
C17H11ClN4O |
|---|---|
Poids moléculaire |
322.7 g/mol |
Nom IUPAC |
8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H11ClN4O/c18-15-16-20-22(13-9-5-2-6-10-13)17(23)21(16)11-14(19-15)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
FJNBAVPRANUPNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=CC=C4)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)


![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)


![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)


![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)


![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)
